3-(4-Chloro-3-methyl-1h-pyrazol-1-yl)-2-(ethylamino)-2-methylpropanoic acid
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Overview
Description
3-(4-Chloro-3-methyl-1h-pyrazol-1-yl)-2-(ethylamino)-2-methylpropanoic acid is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrazole ring substituted with a chloro and methyl group, along with an ethylamino and methylpropanoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-3-methyl-1h-pyrazol-1-yl)-2-(ethylamino)-2-methylpropanoic acid typically involves multi-step organic reactions. The starting materials often include 4-chloro-3-methyl-1H-pyrazole and ethylamine. The reaction conditions may involve the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon (Pd/C) for hydrogenation steps.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors could also be explored to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chloro-3-methyl-1h-pyrazol-1-yl)-2-(ethylamino)-2-methylpropanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as Pd/C.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro-substituted position on the pyrazole ring.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
3-(4-Chloro-3-methyl-1h-pyrazol-1-yl)-2-(ethylamino)-2-methylpropanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(4-Chloro-3-methyl-1h-pyrazol-1-yl)-2-(ethylamino)-2-methylpropanoic acid involves its interaction with specific molecular targets. The chloro and methyl groups on the pyrazole ring may facilitate binding to enzymes or receptors, modulating their activity. The ethylamino and methylpropanoic acid moiety can influence the compound’s solubility and bioavailability, enhancing its effectiveness in biological systems.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chloro-1H-pyrazol-1-yl)-2-(methylamino)-2-methylpropanoic acid
- 3-(4-Methyl-1H-pyrazol-1-yl)-2-(ethylamino)-2-methylpropanoic acid
- 3-(4-Chloro-3-methyl-1H-pyrazol-1-yl)-2-(amino)-2-methylpropanoic acid
Uniqueness
3-(4-Chloro-3-methyl-1h-pyrazol-1-yl)-2-(ethylamino)-2-methylpropanoic acid is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H16ClN3O2 |
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Molecular Weight |
245.70 g/mol |
IUPAC Name |
3-(4-chloro-3-methylpyrazol-1-yl)-2-(ethylamino)-2-methylpropanoic acid |
InChI |
InChI=1S/C10H16ClN3O2/c1-4-12-10(3,9(15)16)6-14-5-8(11)7(2)13-14/h5,12H,4,6H2,1-3H3,(H,15,16) |
InChI Key |
DKBLRIZEUIUTBA-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(C)(CN1C=C(C(=N1)C)Cl)C(=O)O |
Origin of Product |
United States |
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